molecular formula C17H12ClN3O4 B2499038 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941961-32-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2499038
M. Wt: 357.75
InChI Key: GEEFGBBKJDBTIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-component reactions and the use of catalysts. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, using NaHSO4 as a catalyst (Gein et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is typically conducted using spectroscopic techniques such as IR, 1H NMR, and X-ray analysis. For instance, the crystal structures of certain related compounds were determined by X-ray single crystal diffraction analysis (Chen et al., 2012).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds often involve various functional groups and can show activities like anticancer properties. A series of substituted benzamides, for example, exhibited moderate to excellent anticancer activity in tests (Ravinaik et al., 2021).

Physical Properties Analysis

The physical properties of such compounds can be deduced from their molecular structure and synthesis methods. This typically includes properties like solubility, melting points, and stability.

Chemical Properties Analysis

Chemical properties include reactivity with other chemicals, stability under various conditions, and potential biological activities. As seen in previous research, these properties are often evaluated in the context of potential pharmaceutical applications.

References

Scientific Research Applications

Chlorophenyl-Related Applications

Environmental Impact of Chlorophenols Chlorophenols, sharing a structural component with the chlorophenyl group, have been extensively studied for their environmental impact, particularly as precursors to dioxins in waste incineration processes. Research by Peng et al. (2016) reviews the significance of chlorophenols in Municipal Solid Waste Incineration (MSWI), highlighting their role in dioxin formation, a crucial environmental concern. This study emphasizes the correlation between chlorophenol and chlorobenzene concentrations and their transformation into polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F), underscoring the importance of understanding chlorophenyl compounds in environmental health and pollution control measures (Peng et al., 2016).

Oxadiazole-Related Applications

Pharmacological Properties of Oxadiazoles The oxadiazole group, as in the specific compound mentioned, is known for its versatile pharmacological properties. A comprehensive review by Rana et al. (2020) on 1,3,4-oxadiazole compounds reveals their widespread application in medicinal chemistry. These compounds have been identified for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The oxadiazole core is particularly notable for its utility as a bioisostere, replacing carboxylic acids, carboxamides, and esters in drug development, suggesting potential medicinal applications of compounds containing this group (Rana et al., 2020).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)16-20-21-17(25-16)19-15(22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFGBBKJDBTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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